Cas no 2090924-71-1 (2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetic acid)

2-(3,6-Dihydro-2H-pyran-4-yl)-2-nitroacetic acid is a versatile nitro-substituted heterocyclic compound featuring a dihydropyran scaffold. Its unique structure, combining a reactive nitroacetate group with a partially unsaturated tetrahydropyran ring, makes it a valuable intermediate in synthetic organic chemistry. The compound is particularly useful in the construction of complex molecules due to its ability to participate in cycloaddition reactions, nucleophilic substitutions, and other transformations. Its stability under standard conditions and compatibility with diverse reaction conditions enhance its utility in multistep syntheses. Researchers may employ this compound in pharmaceutical and agrochemical development, where functionalized heterocycles are often key structural motifs. The presence of both electron-withdrawing and electron-donating groups allows for selective modifications, broadening its applicability in medicinal chemistry and materials science.
2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetic acid structure
2090924-71-1 structure
Product name:2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetic acid
CAS No:2090924-71-1
MF:C7H9NO5
MW:187.150062322617
MDL:MFCD30662714
CID:5240766

2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyran-4-acetic acid, 3,6-dihydro-α-nitro-
    • 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetic acid
    • MDL: MFCD30662714
    • Inchi: 1S/C7H9NO5/c9-7(10)6(8(11)12)5-1-3-13-4-2-5/h1,6H,2-4H2,(H,9,10)
    • InChI Key: WRZHLDIYXKGSBT-UHFFFAOYSA-N
    • SMILES: C1OCC=C(C([N+]([O-])=O)C(O)=O)C1

Experimental Properties

  • Density: 1.420±0.06 g/cm3(Predicted)
  • Boiling Point: 326.1±42.0 °C(Predicted)
  • pka: 1.81±0.10(Predicted)

2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-298026-1.0g
2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetic acid
2090924-71-1
1.0g
$0.0 2023-02-28
Enamine
EN300-298026-1g
2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetic acid
2090924-71-1
1g
$0.0 2023-09-06

Additional information on 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetic acid

Comprehensive Guide to 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetic acid (CAS No. 2090924-71-1)

2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetic acid (CAS No. 2090924-71-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This nitro-substituted acetic acid derivative is particularly notable for its unique structural features, including the 3,6-dihydro-2H-pyran-4-yl moiety, which contributes to its reactivity and potential applications. Researchers and industry professionals are increasingly interested in this compound due to its role as a versatile intermediate in synthetic chemistry.

The molecular structure of 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetic acid combines a nitro group with a dihydropyran ring, making it a valuable building block for the synthesis of more complex molecules. Its CAS No. 2090924-71-1 is frequently searched in scientific databases, reflecting its relevance in drug discovery and material science. Recent studies highlight its potential in developing novel bioactive compounds, particularly in the context of small-molecule therapeutics and catalysis.

One of the key advantages of 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetic acid is its compatibility with various synthetic methodologies, including microwave-assisted synthesis and green chemistry approaches. These techniques align with the growing demand for sustainable and efficient chemical processes. Additionally, the compound’s nitro group offers opportunities for further functionalization, making it a candidate for click chemistry applications and bioconjugation strategies.

In the pharmaceutical sector, 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetic acid is explored for its potential in designing enzyme inhibitors and receptor modulators. Its structural motif is often associated with improved pharmacokinetic properties, such as enhanced solubility and bioavailability. Researchers are also investigating its role in prodrug development, where the nitro group can serve as a trigger for controlled drug release.

The market for 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetic acid is expanding, driven by its applications in medicinal chemistry and agrochemical research. Suppliers and manufacturers are focusing on scalable production methods to meet the rising demand from academic and industrial laboratories. Quality control and regulatory compliance remain critical, ensuring that the compound meets the standards for research and development use.

For researchers working with CAS No. 2090924-71-1, proper handling and storage are essential to maintain its stability. The compound should be stored in a cool, dry environment, away from light and moisture, to prevent degradation. Analytical techniques such as NMR spectroscopy and HPLC are commonly employed to verify its purity and structural integrity.

In summary, 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetic acid represents a promising compound with diverse applications in modern chemistry. Its unique structure and functional groups make it a valuable tool for synthetic chemists and drug developers. As research continues to uncover new uses for this molecule, its significance in scientific and industrial settings is expected to grow.

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